molecular formula C13H15N B094189 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 17177-17-2

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No. B094189
CAS RN: 17177-17-2
M. Wt: 185.26 g/mol
InChI Key: BMBRPEXJJPILQP-UHFFFAOYSA-N
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Description

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole, also known as MTHC, is a heterocyclic compound with a carbazole backbone. It is a potent and selective ligand for the serotonin 5-HT2C receptor, which is involved in the regulation of mood, appetite, and sleep. MTHC has been studied for its potential therapeutic applications in the treatment of obesity, depression, and anxiety disorders.

Scientific Research Applications

  • Biological Derivatization : Ralstonia sp. strain SBUG 290, a biphenyl-degrading bacterium, can biotransform 2,3,4,9-tetrahydro-1H-carbazole into various compounds, suggesting potential applications in biocatalysis and environmental bioremediation (Waldau, Mikolasch, Lalk, & Schauer, 2009).

  • Photophysics : Studies on the solution phase photophysics of 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives revealed their sensitivity to solvent polarity, indicating potential use in fluorescence-based applications and chemical sensing (Ghosh, Mitra, Saha, & Basu, 2013).

  • Synthesis of Novel Compounds : Methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl) oxoacetates were synthesized and used to produce various compounds with potential applications in medicinal chemistry (Martin & Prasad, 2007).

  • Anticorrosion Agents : Carbazole derivatives, including 6-methyl-2,3,4,9-tetrahydro-1H-carbazole, were investigated as anticorrosion agents for mild steel, highlighting their potential in industrial applications (Nwankwo, Olasunkanmi, & Ebenso, 2018).

  • Anticancer Activity : Novel 2,3,4,9-tetrahydro-1H-carbazole derivatives were synthesized and evaluated for their anticancer activity, showing significant effects against specific cancer cell lines (Chaudhary & Chaudhary, 2016).

  • Cannabinoid Receptor Agonists : N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides, a class of compounds derived from 2,3,4,9-tetrahydro-1H-carbazole, were identified as novel cannabinoid receptors agonists with low CNS penetration, suggesting potential in pain management (Wei et al., 2012).

  • Photosynthesis and Plant Growth Inhibition : Certain indole derivatives, including 6-chloro-2,3,4,9-tetrahydro-1H-carbazole, were evaluated as potential herbicides, showing effects on photosynthesis and plant growth (Mendes et al., 2019).

Mechanism of Action

Target of Action

The primary target of 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is butyrylcholinesterase (BChE) . BChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. Inhibition of BChE is considered a potential therapeutic target for Alzheimer’s disease .

Mode of Action

This compound interacts with BChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

The inhibition of BChE by this compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting BChE, the compound prevents the breakdown of acetylcholine, leading to its accumulation. This can enhance the signaling in the cholinergic pathway, which is crucial for memory and cognition .

Result of Action

The result of the action of this compound is an increase in acetylcholine levels due to the inhibition of BChE. This can lead to enhanced cholinergic neurotransmission, which can improve memory and cognition. Therefore, this compound has potential therapeutic benefits in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .

Safety and Hazards

The compound may produce hazardous decomposition products such as Nitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide, nitrogen .

Future Directions

The recent increase in the interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds: they have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . Therefore, future research could focus on exploring these properties further and developing new applications for this compound.

properties

IUPAC Name

6-methyl-2,3,4,9-tetrahydro-1H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBRPEXJJPILQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295596
Record name 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17177-17-2
Record name 17177-17-2
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Record name 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-1,2,3,4-tetrahydrocarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the rings in 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione?

A1: The molecule of this compound-1-thione exhibits a nearly planar conformation. The benzene ring and the fused pyrrole ring are almost coplanar with a dihedral angle of only 0.71° between them []. The cyclohexene ring adopts an envelope conformation [].

Q2: How does this compound-1-thione form aggregates in its crystal structure?

A2: In its crystal structure, this compound-1-thione molecules interact through intermolecular N—H⋯S hydrogen bonds. These interactions lead to the formation of centrosymmetric aggregates arranged in an R 2 2(10) ring motif [].

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